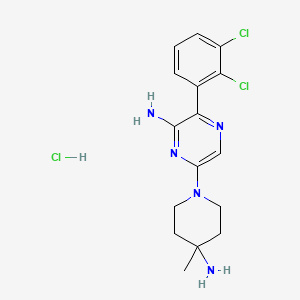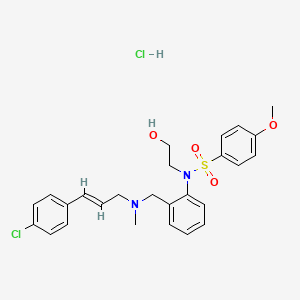![molecular formula C11H21Br2N3 B560240 4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide CAS No. 639089-06-8](/img/structure/B560240.png)
4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VUF 5681 dihydrobromide is a chemical compound known for its role as a neutral antagonist of the histamine H3 receptor. It also exhibits partial agonist activity at the same receptor.
Mechanism of Action
Target of Action
VUF 5681 dihydrobromide is a potent and selective antagonist that binds selectively to the histamine H3 receptor . The histamine H3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
VUF 5681 dihydrobromide acts as a neutral antagonist of the histamine H3 receptor . This means it binds to the H3 receptor without activating it, thereby blocking the receptor’s interaction with other agonists. Interestingly, VUF 5681 dihydrobromide also exhibits partial agonist activity at the H3 receptor . This means that while it can block the effects of more potent H3 agonists, it can also induce a response from the H3 receptor when administered by itself .
Biochemical Pathways
The histamine H3 receptor is involved in various biochemical pathways in the brain. It modulates the synthesis of histamine in the brain through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . By acting as an antagonist, VUF 5681 dihydrobromide can modulate these pathways, potentially affecting various neurological processes.
Result of Action
By acting as a neutral antagonist and partial agonist of the histamine H3 receptor, VUF 5681 dihydrobromide can modulate the activity of this receptor and influence the release of neurotransmitters in the brain . This can have various molecular and cellular effects, potentially impacting central nervous system function .
Biochemical Analysis
Biochemical Properties
VUF 5681 dihydrobromide is a neutral antagonist of the histamine H3 receptor . It also has partial agonist function of the H3 receptor . VUF 5681 dihydrobromide blocks the effects of Thioperamide , a known histamine H3 receptor antagonist .
Cellular Effects
VUF 5681 dihydrobromide’s interaction with the H3 receptor can influence various cellular processes. For instance, it can modulate histamine synthesis in the brain through the cAMP/PKA pathway . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
VUF 5681 dihydrobromide exerts its effects at the molecular level by binding to the H3 receptor . This binding effectively hinders the activity of the receptor, leading to a subsequent decrease in the functionality of downstream signaling pathways . This disruption of signaling cascades contributes to the observed decrease in cell growth and differentiation regulated by PI3K .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VUF 5681 dihydrobromide typically involves the reaction of 4-(3-(1H-imidazol-4-yl)propyl)piperidine with hydrobromic acid. The reaction conditions often include:
Solvent: Water or an appropriate organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of VUF 5681 dihydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Steps: Including crystallization and filtration to obtain high-purity product.
Quality Control: Ensuring the product meets the required specifications for research and development purposes
Chemical Reactions Analysis
Types of Reactions: VUF 5681 dihydrobromide primarily undergoes:
Substitution Reactions: Due to the presence of reactive functional groups.
Oxidation and Reduction Reactions: Involving the imidazole ring and piperidine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Water, ethanol, or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different pharmacological properties .
Scientific Research Applications
VUF 5681 dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a tool to study histamine H3 receptor interactions and signaling pathways.
Biology: Investigated for its effects on neurotransmitter release and modulation.
Medicine: Explored for potential therapeutic applications in treating central nervous system disorders such as anxiety, depression, and addiction.
Industry: Utilized in the development of new pharmacological agents targeting histamine receptors
Comparison with Similar Compounds
Thioperamide: Another histamine H3 receptor antagonist with different pharmacological properties.
Clobenpropit: A potent histamine H3 receptor antagonist and inverse agonist.
Immethridine: A selective histamine H3 receptor agonist.
Uniqueness of VUF 5681 Dihydrobromide: VUF 5681 dihydrobromide is unique due to its dual activity as both a neutral antagonist and partial agonist at the histamine H3 receptor. This dual activity allows it to modulate receptor activity in a more nuanced manner compared to other compounds that act solely as antagonists or agonists .
Properties
IUPAC Name |
4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFVIGXPKWSZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CN=CN2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702395 |
Source


|
| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639089-06-8 |
Source


|
| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














